molecular formula C9H10BrClO B1525588 2-Bromo-4-chloro-1-isopropoxybenzene CAS No. 201849-19-6

2-Bromo-4-chloro-1-isopropoxybenzene

Cat. No.: B1525588
CAS No.: 201849-19-6
M. Wt: 249.53 g/mol
InChI Key: QAUSOWDJGCCCRE-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-isopropoxybenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isopropoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene typically involves the bromination and chlorination of isopropoxybenzene. One common method is the electrophilic aromatic substitution reaction, where isopropoxybenzene is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine substituents at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-isopropoxybenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The isopropoxy group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the halogen substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-1-isopropoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-1-isopropoxybenzene is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

2-bromo-4-chloro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUSOWDJGCCCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718194
Record name 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-19-6
Record name 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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